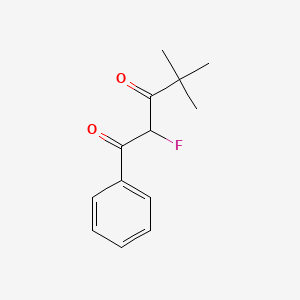
2-Fluoro-4,4-dimethyl-1-phenylpentane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4,4-dimethyl-1-phenylpentane-1,3-dione is an organic compound with the molecular formula C13H15FO2 It is a derivative of pentane-1,3-dione, where the hydrogen atoms at the 2nd and 4th positions are replaced by a fluorine atom and two methyl groups, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4,4-dimethyl-1-phenylpentane-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,4-dimethyl-1-phenylpentane-1,3-dione and a fluorinating agent.
Fluorination Reaction: The fluorination of 4,4-dimethyl-1-phenylpentane-1,3-dione is carried out using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures. The reaction time may vary depending on the reactivity of the starting materials and the fluorinating agent used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, purification steps, and quality control measures to ensure the desired product’s consistency and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-4,4-dimethyl-1-phenylpentane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
2-Fluoro-4,4-dimethyl-1-phenylpentane-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Fluoro-4,4-dimethyl-1-phenylpentane-1,3-dione involves its interaction with molecular targets and pathways. The fluorine atom’s presence can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4-Dimethyl-1-phenylpentane-1,3-dione: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
2-Chloro-4,4-dimethyl-1-phenylpentane-1,3-dione: Similar structure but with a chlorine atom instead of fluorine, leading to variations in reactivity and applications.
2-Bromo-4,4-dimethyl-1-phenylpentane-1,3-dione:
Uniqueness
2-Fluoro-4,4-dimethyl-1-phenylpentane-1,3-dione is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity, stability, and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
650602-49-6 |
|---|---|
Formule moléculaire |
C13H15FO2 |
Poids moléculaire |
222.25 g/mol |
Nom IUPAC |
2-fluoro-4,4-dimethyl-1-phenylpentane-1,3-dione |
InChI |
InChI=1S/C13H15FO2/c1-13(2,3)12(16)10(14)11(15)9-7-5-4-6-8-9/h4-8,10H,1-3H3 |
Clé InChI |
KPIJPPVFHZHWAY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)C(C(=O)C1=CC=CC=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Peroxide, difluoro[4-(4-propylcyclohexyl)phenyl]methyl 1,1-dimethylethyl](/img/structure/B12590981.png)
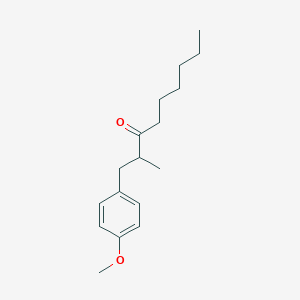
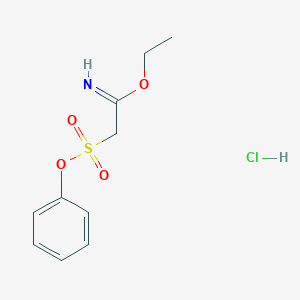
![4-cyano-N-[2-(dimethylamino)ethyl]benzenesulfonamide](/img/structure/B12590993.png)

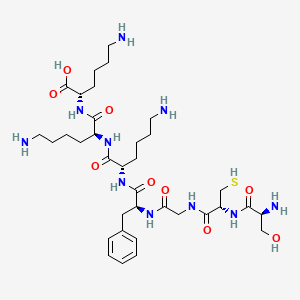
![4-[(4-Octylbenzoyl)oxy]phenyl 4-(9-bromononyl)benzoate](/img/structure/B12591022.png)
![N-[(1R,2S)-2-Cyanocyclopentyl]butanamide](/img/structure/B12591028.png)
![1-Bromo-4-{2-[4-(decyloxy)phenyl]ethenyl}benzene](/img/structure/B12591029.png)
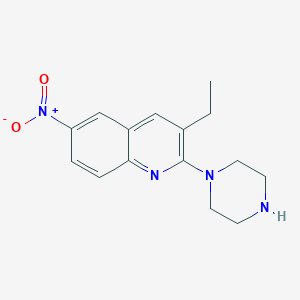
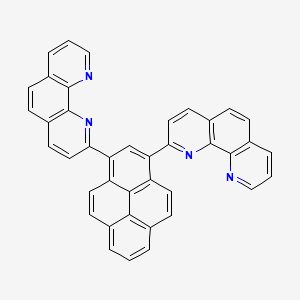
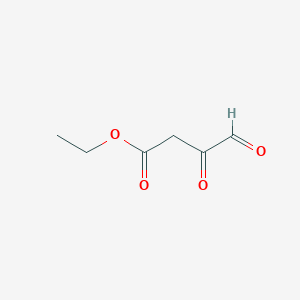
![1,1'-[Hexane-1,6-diylbis(oxy)]bis[3-(bromomethyl)benzene]](/img/structure/B12591054.png)
![Pyridine, 2-[[1-(3,3-dimethylcyclopentyl)-1-(phenylsulfonyl)ethyl]thio]-](/img/structure/B12591063.png)
